Arginylphenylalaninamide

Übersicht

Beschreibung

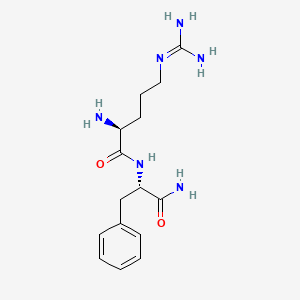

Arginylphenylalaninamide is a dipeptide, an organic compound containing a sequence of exactly two alpha-amino acids joined by a peptide bond . Its chemical formula is C15H24N6O2 . It belongs to the class of organic compounds known as dipeptides .

Molecular Structure Analysis

The molecular structure of Arginylphenylalaninamide can be analyzed using various methods such as a structural formula editor and a 3D model viewer . These tools allow for the conversion of the molecule into a 3D model which can then be displayed in the viewer . The exact molecular structure of Arginylphenylalaninamide is not provided in the available resources.

Wissenschaftliche Forschungsanwendungen

Protein Formulation Stability : Arginylphenylalaninamide, as part of amino acid systems, has been investigated for its role in the freeze- and vacuum-drying behavior of L-amino acids used as adjuvants for formulating proteins. It was found that the addition of phenylalanine to arginine base inhibited crystallization of the latter during the vacuum-drying process, leading to the formation of a pure rubbery solid. This improved the process and storage stability of certain proteins at temperatures up to 40 degrees Celsius (Mattern, Winter, Kohnert, & Lee, 1999).

Arginine Metabolism : Arginine, which is a component of Arginylphenylalaninamide, plays a crucial role in various cellular metabolic and signaling pathways. It serves as a precursor for the synthesis of proteins, nitric oxide, urea, polyamines, proline, glutamate, creatine, and agmatine. Studies have highlighted the importance of enzymes like argininosuccinate synthase and arginase in arginine metabolism, which are significant in understanding health and disease conditions (Wu & Morris, 1998).

Asthma Pathogenesis : In the context of asthma, research has identified certain genes related to the metabolism of basic amino acids, including arginine, as significant. Increased arginase activity and the alteration of arginine metabolism have been observed in experimental asthma, providing insights into asthma pathogenesis and potential therapeutic targets (Zimmermann et al., 2003).

Nitric Oxide Metabolism : The impact of oral supplementation of L-arginine on nitric oxide metabolism has been studied. Arginine treatments aimed at improving endothelium-dependent, nitric oxide-mediated vasodilation have shown that L-arginine supplementation raises plasma L-arginine concentration and augments nitric oxide-dependent signaling (Schwedhelm et al., 2008).

Tumor Cell Metabolism : Arginine's role in tumor metabolism has been highlighted, particularly in the context of arginine auxotrophy in certain types of tumors. The absence of argininosuccinate synthetase and/or ornithine transcarbamoylase in some tumors makes them dependent on external arginine, leading to vulnerability that can be exploited for therapeutic purposes (Patil et al., 2016).

Cancer Therapy : The role of arginine deprivation in cancer therapy has been explored, with studies focusing on tumors with arginine-dependent malignancies. Arginine-degrading enzymes like arginase and Arg deiminase have been used in clinical trials as potential cancer therapeutics (Feun, Kuo, & Savaraj, 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N6O2/c16-11(7-4-8-20-15(18)19)14(23)21-12(13(17)22)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H2,17,22)(H,21,23)(H4,18,19,20)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZWLVDDIOZTJI-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20955942 | |

| Record name | 2-Amino-5-carbamimidamido-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arginylphenylalaninamide | |

CAS RN |

34388-59-5 | |

| Record name | Arginylphenylalaninamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034388595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-carbamimidamido-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate](/img/structure/B1142316.png)